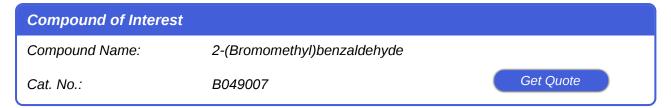


Key chemical properties of 2-(Bromomethyl)benzaldehyde

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An In-depth Technical Guide to **2-(Bromomethyl)benzaldehyde**

This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of **2-(Bromomethyl)benzaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2-(Bromomethyl)benzaldehyde is a bifunctional organic compound featuring both an aldehyde and a bromomethyl group attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable and versatile building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of **2-(Bromomethyl)benzaldehyde** are summarized in the table below. It is important to note that while some experimental values for related isomers are available, specific data for the 2-isomer can be limited.



Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO	[1][2]
Molecular Weight	199.04 g/mol	[1][3][4]
CAS Number	60633-91-2	[1][2][3][4]
Appearance	Crystalline powder	[5]
Melting Point	99 °C (for 4-isomer)	[5]
Storage Temperature	2-8°C, under inert gas	[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2- (Bromomethyl)benzaldehyde**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each type of proton. The aldehydic proton (-CHO) typically appears as a singlet far downfield around δ 10.0 ppm.[3] The benzylic protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet around δ 4.5-5.0 ppm.[3] The four aromatic protons will exhibit a complex multiplet pattern in the δ 7.0-8.0 ppm region.[3]
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde is expected around 1700 cm⁻¹.[6] Additional bands corresponding to aromatic C-H stretching will be observed between 3000 and 3100 cm⁻¹, while C-H vibrations of the aldehyde group may appear between 2650 and 2880 cm⁻¹.[6]

Reactivity and Synthetic Applications

The strategic value of **2-(Bromomethyl)benzaldehyde** lies in its dual reactivity, functioning as a bifunctional electrophile.[3] The aldehyde and bromomethyl groups can react selectively or in tandem, enabling the efficient construction of complex molecular architectures.

 Aldehyde Group Reactivity: The aldehyde moiety is susceptible to a wide range of nucleophilic addition and condensation reactions, including Wittig reactions to form alkenes,



reduction to a primary alcohol, and reductive amination.[3]

• Bromomethyl Group Reactivity: The bromomethyl group is a reactive benzylic halide, making it an excellent substrate for S_n2 nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reaction with nucleophiles such as amines, alcohols, thiols, and cyanides.[3]

A primary application of this compound is in the synthesis of fused heterocyclic systems, most notably isoindole derivatives.[3]

Experimental Protocols Synthesis of 2-(Bromomethyl)benzaldehyde

The most direct synthetic route involves the selective free-radical bromination of the benzylic position of 2-methylbenzaldehyde.[3]

Methodology:

- Dissolve 2-methylbenzaldehyde in a suitable non-polar solvent (e.g., carbon tetrachloride).
- Add a radical initiator (e.g., AIBN or benzoyl peroxide) and N-bromosuccinimide (NBS).
- Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to yield pure 2-(Bromomethyl)benzaldehyde.



Synthesis of 2-Substituted Isoindoles

2-(Bromomethyl)benzaldehyde serves as a key precursor for a direct and efficient one-step synthesis of 2-substituted isoindoles.[7]

Methodology:

- Dissolve 2-(Bromomethyl)benzaldehyde in a protic solvent such as ethanol.
- Add one equivalent of a primary amine (aliphatic or aromatic) to the solution at room temperature.
- Stir the reaction mixture. The reaction typically proceeds readily, often without the need for heating.[7]
- The formation of the isoindole can be monitored by TLC.
- Upon completion, the solvent is typically removed under reduced pressure.
- The resulting crude isoindole derivative can be purified by standard techniques such as column chromatography. Due to the potential reactivity of isoindoles, they are often generated and used in situ for subsequent reactions, such as Diels-Alder cycloadditions.

Visualization of Key Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of a 2-substituted isoindole from **2-(Bromomethyl)benzaldehyde** and a primary amine. This reaction proceeds through an initial nucleophilic attack of the amine on the aldehyde, followed by an intramolecular S_n2 reaction.

Caption: Reaction pathway for isoindole synthesis.

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